(R)-An-Phanephos
Overview
Description
®-An-Phanephos is a chiral ligand used in asymmetric synthesis, particularly in catalytic processes. It is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable compound in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-An-Phanephos typically involves the reaction of a phosphine precursor with a chiral auxiliary. The process often requires specific reaction conditions, such as controlled temperature and the use of solvents like toluene or dichloromethane. The chiral auxiliary is crucial for inducing the desired chirality in the final product.
Industrial Production Methods
In industrial settings, the production of ®-An-Phanephos may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-An-Phanephos undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur in the presence of nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in reactions involving ®-An-Phanephos include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products
The major products formed from reactions involving ®-An-Phanephos depend on the specific reaction type. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphine derivatives.
Scientific Research Applications
®-An-Phanephos has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which ®-An-Phanephos exerts its effects involves its interaction with metal catalysts to form chiral complexes. These complexes facilitate the asymmetric induction in various chemical reactions, leading to the formation of enantiomerically enriched products. The molecular targets and pathways involved include the coordination of the phosphine ligand to transition metals, which enhances the reactivity and selectivity of the catalytic process.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ®-An-Phanephos include:
BINAP: A widely used chiral ligand in asymmetric synthesis.
DIPAMP: Another chiral ligand known for its high enantioselectivity.
TADDOL: A chiral auxiliary used in various asymmetric transformations.
Uniqueness
®-An-Phanephos is unique due to its high enantioselectivity and efficiency in catalytic processes. Compared to similar compounds, it often provides better yields and higher enantiomeric excesses, making it a preferred choice in many asymmetric synthesis applications.
Properties
IUPAC Name |
[11-bis(4-methoxyphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(4-methoxyphenyl)phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H42O4P2/c1-45-35-13-21-39(22-14-35)49(40-23-15-36(46-2)16-24-40)43-29-31-5-9-33(43)11-7-32-6-10-34(12-8-31)44(30-32)50(41-25-17-37(47-3)18-26-41)42-27-19-38(48-4)20-28-42/h5-6,9-10,13-30H,7-8,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALREJYREHTOKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H42O4P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364732-86-5 | |
Record name | (R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane R-An-Phanephos | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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